molecular formula C17H30N4O2 B15175771 tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate

tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate

Cat. No.: B15175771
M. Wt: 322.4 g/mol
InChI Key: JLXILNCXHAZVBZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes a piperazine ring, a pyrazole ring, and a tert-butyl ester group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,4-dibromobutane.

    Coupling of the pyrazole and piperazine rings: The alkylated pyrazole is coupled with the piperazine ring using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the tert-butyl ester group: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Substituted derivatives of the piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It is evaluated for its pharmacokinetic properties, bioavailability, and therapeutic efficacy in preclinical studies.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. It is also employed in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

    Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.

    Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]azepane-1-carboxylate: Similar structure but with an azepane ring instead of a piperazine ring.

Uniqueness

Tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate is unique due to the presence of both the pyrazole and piperazine rings, which confer distinct chemical and biological properties. The combination of these rings with the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H30N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 4-[(5-methyl-2-propan-2-ylpyrazol-3-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H30N4O2/c1-13(2)21-15(11-14(3)18-21)12-19-7-9-20(10-8-19)16(22)23-17(4,5)6/h11,13H,7-10,12H2,1-6H3

InChI Key

JLXILNCXHAZVBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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